N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a dibromo-hydroxyphenyl group and a pentylphenoxy group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(4-pentylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Potential pathways include those related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various chemical syntheses.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a hydrazide functional group, used in medicinal chemistry.
Uniqueness
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
Properties
Molecular Formula |
C20H22Br2N2O3 |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C20H22Br2N2O3/c1-2-3-4-5-14-6-8-17(9-7-14)27-13-19(25)24-23-12-15-10-16(21)11-18(22)20(15)26/h6-12,26H,2-5,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
OZIYHVWBDVYSGL-FSJBWODESA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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